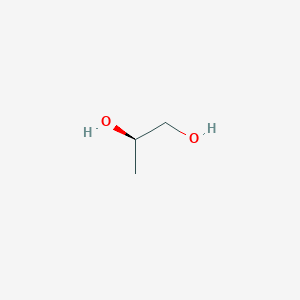![molecular formula C13H19ClN2O B107944 3-[4-(3-Clorofenil)piperazin-1-il]propan-1-ol CAS No. 32229-98-4](/img/structure/B107944.png)
3-[4-(3-Clorofenil)piperazin-1-il]propan-1-ol
Descripción general
Descripción
The compound "3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as their ability to interact with various biological targets such as serotonin receptors and transporters .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the use of reductive amination, as seen in the preparation of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Another method includes the reaction of chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with l-bromo-3-chloropropane to yield related piperazine hydrochlorides . These methods highlight the versatility of piperazine chemistry, allowing for the introduction of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using spectral data analysis, including IR, NMR, and mass spectrometry. Single crystal analysis can reveal that compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallize in the monoclinic crystal system, and theoretical calculations such as DFT can be used to compare and validate experimental results .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including interactions with biological targets. For instance, molecular docking studies of a piperazine compound against Prostate specific membrane protein showed key bonding interactions, indicating the potential for biological activity . Additionally, the reactivity of these compounds can be inferred from their HOMO-LUMO energy gap, which provides insights into their chemical hardness, potential, nucleophilicity, and electrophilicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's electronic properties and its interaction with biological targets . The solubility, melting point, and stability of these compounds can be tailored by modifying their substituents, which is crucial for their potential use as pharmaceutical agents.
Aplicaciones Científicas De Investigación
Estándares de Impurezas Farmacéuticas
Este compuesto se utiliza como un estándar de impureza en las pruebas farmacéuticas . Los estándares de impurezas son cruciales para determinar la pureza y calidad de los productos farmacéuticos. Ayudan a identificar y cuantificar las impurezas en las sustancias medicamentosas, lo cual es vital para garantizar la seguridad y eficacia.
Investigación Antidepresiva
El compuesto está relacionado con la familia API de Trazodona Clorhidrato , que es un tipo de antidepresivo. Por lo tanto, podría utilizarse en investigaciones relacionadas con el desarrollo y la mejora de los medicamentos antidepresivos.
Estudios de Actividad Biológica
Algunos compuestos similares a "3-[4-(3-Clorofenil)piperazin-1-il]propan-1-ol" se han estudiado por su actividad biológica . Aunque el compuesto específico no muestra actividad antifúngica contra ciertas cepas, aún podría utilizarse en estudios de actividad biológica para comprender sus interacciones con varios sistemas biológicos.
Investigación de Neurotransmisores
El compuesto es un antagonista selectivo h5-HT 1D , lo que significa que bloquea la acción de la serotonina (un neurotransmisor) en el receptor 5-HT 1D. Esto lo hace útil en investigaciones relacionadas con los neurotransmisores y puede ayudar a comprender enfermedades relacionadas con el sistema nervioso.
Ciencia de Materiales
Dadas sus propiedades físicas y químicas específicas, como su punto de fusión y peso molecular , este compuesto podría utilizarse en investigaciones de ciencia de materiales. Podría ayudar a estudiar las propiedades de compuestos similares y cómo interactúan con otras sustancias.
Síntesis Química
El compuesto podría utilizarse como un bloque de construcción en la síntesis química . Su estructura específica podría hacerlo útil en la síntesis de otras moléculas complejas.
Mecanismo De Acción
Target of Action
The primary target of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits the release of neurotransmitters .
Mode of Action
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol acts as a selective antagonist at the 5-HT1D receptor . This compound displays 60-fold selectivity over the 5-HT1B receptor, indicating a strong preference for the 5-HT1D receptor .
Biochemical Pathways
The antagonism of the 5-HT1D receptor by 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can affect various biochemical pathways. The 5-HT1D receptor is involved in the regulation of serotonin release, and thus, blocking this receptor can lead to increased levels of serotonin in the synaptic cleft . This can impact various downstream effects related to mood, appetite, and sleep.
Result of Action
The molecular and cellular effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol’s action are largely dependent on its antagonism of the 5-HT1D receptor. By blocking this receptor, it can modulate the serotonergic system and potentially influence physiological processes such as mood regulation .
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVZUZZHTZBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954065 | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32229-98-4 | |
| Record name | NSC85390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



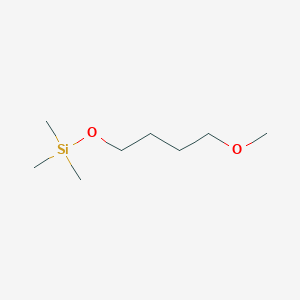
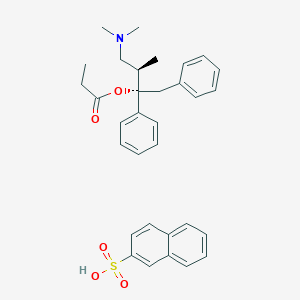
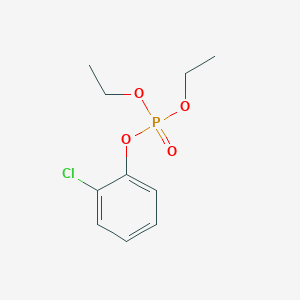


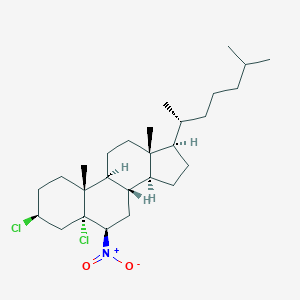
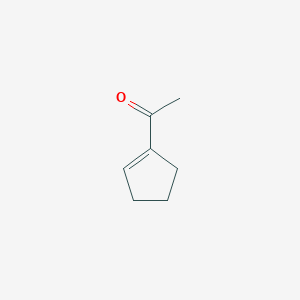
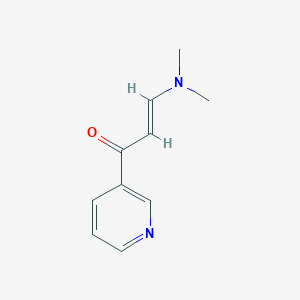
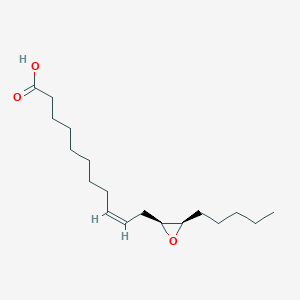
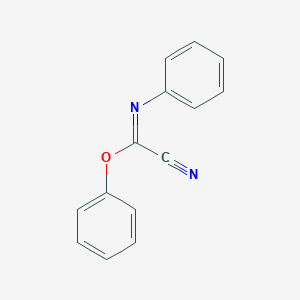
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)


